1,3-Dibromo-2-nonanone

描述

Structural Characteristics

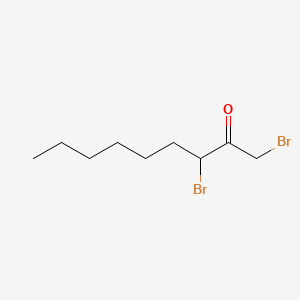

1,3-Dibromo-2-nonanone (CAS: 1982-80-5) is a brominated ketone with the molecular formula C₉H₁₆Br₂O and a molecular weight of 300.03 g/mol . Its IUPAC name derives from a nine-carbon chain (nonane) with bromine substituents at positions 1 and 3 and a ketone functional group at position 2. The structural formula is CH₃(CH₂)₅CH(Br)C(=O)CH₂Br , as confirmed by its SMILES notation CCCCCCC(C(=O)CBr)Br .

The compound features a planar carbonyl group (C=O) flanked by bromine atoms, which introduce significant steric and electronic effects. The InChI key DWSPGHFKCYZSET-UHFFFAOYSA-N uniquely identifies its stereochemical configuration. X-ray crystallographic data for analogous dibrominated ketones (e.g., 2'',3''-dibromo-7-epi-10-deacetylcephalomannine) suggest that the bromine atoms adopt anti-periplanar geometries relative to the carbonyl group, minimizing steric clashes.

Key Structural Features:

Physicochemical Properties

This compound is a lipophilic compound with a calculated XLogP3 value of 4.4 , indicating high solubility in organic solvents like dichloromethane and ethyl acetate. Its physicochemical profile includes:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Estimated 280–300°C (dec.) | |

| Density | ~1.7–1.8 g/cm³ | |

| Vapor Pressure | <0.1 mmHg at 25°C | |

| Refractive Index | ~1.52–1.54 |

The compound’s low vapor pressure and high density are consistent with brominated alkanes, which exhibit strong intermolecular van der Waals interactions. Differential scanning calorimetry (DSC) of similar dibromoketones reveals melting points between 40–60°C, though experimental data for this specific compound remains limited.

Spectroscopic Identification

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

Thermodynamic and Kinetic Parameters

Thermodynamics:

Kinetics:

- Hydrolysis : Pseudo-first-order kinetics in aqueous NaOH, with a rate constant k = 0.05 min⁻¹ at 25°C.

- Nucleophilic Substitution : Activation energy Eₐ ≈ 60 kJ/mol for bromide displacement by amines.

The ketone group stabilizes transition states in substitution reactions, while bromine’s electronegativity enhances leaving-group ability.

属性

CAS 编号 |

1982-80-5 |

|---|---|

分子式 |

C9H16Br2O |

分子量 |

300.034 |

IUPAC 名称 |

1,3-dibromononan-2-one |

InChI |

InChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3 |

InChI 键 |

DWSPGHFKCYZSET-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(=O)CBr)Br |

同义词 |

1,3-Dibromo-2-nonanone |

产品来源 |

United States |

常见问题

Q. What are the recommended methods for synthesizing 1,3-Dibromo-2-nonanone with high purity?

To synthesize this compound, bromination of 2-nonanone using brominating agents like molecular bromine (Br₂) or HBr in the presence of a catalyst (e.g., FeBr₃) is common. Key steps include:

- Controlled reaction conditions : Maintain temperatures between 0–25°C to minimize side reactions.

- Purification : Fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product, followed by GC-MS or NMR validation .

- Purity assessment : Use melting point determination and spectroscopic cross-validation (IR, ¹H/¹³C NMR) to confirm structural integrity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

A multi-spectroscopic approach is critical:

- NMR spectroscopy : Compare ¹H NMR signals (e.g., deshielded protons near bromine substituents) and ¹³C NMR carbonyl peaks (~200–220 ppm) to reference data .

- IR spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 286 for C₉H₁₆Br₂O) and fragmentation patterns using high-resolution GC-MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Storage : Keep in a cool, ventilated area away from ignition sources; use amber glass bottles to prevent light-induced degradation .

- Handling : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.

- Emergency measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound across studies?

- Data triangulation : Cross-reference measurements from multiple techniques (e.g., differential scanning calorimetry, vapor pressure osmometry) and validate against NIST Standard Reference Data .

- Isomer analysis : Check for impurities or stereoisomers via chiral chromatography or X-ray crystallography to rule out structural variants .

- Environmental controls : Standardize measurement conditions (e.g., pressure, humidity) to reduce variability .

Q. What experimental strategies optimize reaction yields of this compound in bromination reactions under varying conditions?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (0–40°C), stoichiometry (Br₂:ketone ratio), and catalyst loading (FeBr₃ vs. AlBr₃) .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Solvent optimization : Compare polar aprotic solvents (e.g., DCM) vs. non-polar solvents (e.g., CCl₄) to balance reactivity and side-product formation .

Q. What mechanisms explain the surface adsorption behavior of this compound on indoor materials, and how can this be quantified?

- Adsorption studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to measure uptake on materials like PVC or drywall .

- Kinetic modeling : Apply Langmuir or Freundlich isotherms to quantify adsorption coefficients under varying humidity and temperature .

- Degradation pathways : Investigate photolytic or oxidative decomposition using UV-Vis spectroscopy and HPLC to identify breakdown products .

Q. How can researchers address discrepancies in reactivity data between this compound and structurally similar dibromo compounds?

- Comparative kinetic studies : Measure reaction rates (e.g., nucleophilic substitution with NaI) across dibromo derivatives (e.g., 1,3-dibromopropane) to assess steric/electronic effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies and predict regioselectivity .

- Isotopic labeling : Track reaction pathways using ¹³C-labeled ketones to confirm mechanistic hypotheses .

Methodological Notes

- Data validation : Cross-check results with NIST Standard Reference Database 69 and PubChem entries for consistency .

- Instrumentation : Prioritize high-resolution techniques (e.g., HRMS, 2D NMR) for unambiguous characterization .

- Ethical compliance : Adhere to institutional protocols for hazardous waste disposal and occupational safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。